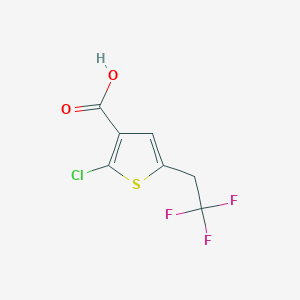

2-Chloro-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

2-chloro-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2S/c8-5-4(6(12)13)1-3(14-5)2-7(9,10)11/h1H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUZPOLQATWIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)O)Cl)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene derivatives are known to interact with a variety of biological targets, contributing to their broad-spectrum biological activities.

Mode of Action

Thiophene derivatives are known to undergo various electrophilic, nucleophilic, and radical reactions leading to substitution on a thiophene ring. These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets.

Biochemical Analysis

Biochemical Properties

2-Chloro-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives have been shown to exhibit inhibitory activity against enzymes such as aromatase and CYP17. The interactions between this compound and these enzymes are primarily based on hydrogen bonding and hydrophobic interactions, which contribute to its inhibitory potency.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to modulate the activity of voltage-gated sodium channels, which play a crucial role in cell signaling. Additionally, the compound may impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, leading to their inhibition or activation. For instance, the inhibition of aromatase and CYP17 by thiophene derivatives is mediated through the formation of hydrogen bonds and hydrophobic interactions. These interactions result in the modulation of enzyme activity and subsequent changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that thiophene derivatives can exhibit sustained biological activity, although their potency may decrease over time due to degradation. In vitro and in vivo studies have also reported long-term effects on cellular function, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes biotransformation through processes such as oxidation, reduction, and conjugation. These metabolic pathways result in the formation of metabolites that may exhibit different biological activities compared to the parent compound. The interactions with metabolic enzymes can also affect the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters. Additionally, binding proteins can facilitate its distribution to specific tissues and compartments, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can affect its activity and function, as the compound may interact with different biomolecules in distinct subcellular environments.

Biological Activity

2-Chloro-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group is known to enhance the pharmacological properties of compounds, making them more potent and selective. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C7H4ClF3O2S

- Molecular Weight : 228.62 g/mol

- CAS Number : 11545718

- Structure : The compound features a thiophene ring substituted with a carboxylic acid and a chloro group, along with a trifluoroethyl group that significantly influences its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds containing thiophene rings have been reported to exhibit antimicrobial properties. The presence of the trifluoroethyl group enhances lipophilicity, potentially improving membrane penetration and efficacy against bacterial strains.

- Anti-inflammatory Effects : Research indicates that thiophene derivatives can inhibit inflammatory pathways. The compound may reduce the production of pro-inflammatory cytokines and inhibit enzymes such as cyclooxygenase (COX) that are involved in inflammation.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various signaling pathways. The trifluoromethyl group is known to enhance the interaction with biological targets, leading to increased cytotoxicity against tumor cells.

Case Studies

-

Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiophene derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 20 Escherichia coli 40 Pseudomonas aeruginosa 30 - Anti-inflammatory Activity : In vitro assays demonstrated that the compound inhibited lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in macrophages by up to 70% at concentrations of 25 µM.

- Cytotoxicity Against Cancer Cells : A recent study on human glioma cells indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours.

Pharmacological Studies

Pharmacological evaluations have revealed that the compound exhibits low toxicity profiles while maintaining potent biological activity. This characteristic makes it a candidate for further development as a therapeutic agent.

Toxicity Assessment

The compound was subjected to acute toxicity testing in rodent models, revealing no significant adverse effects at doses up to 200 mg/kg body weight. Long-term studies are necessary to assess chronic toxicity and safety profiles.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Substituent Effects on the Thiophene Ring

The target compound’s closest analogs differ in substituent type, position, and functional groups. Key comparisons include:

Role of Fluorinated Groups

- Trifluoroethyl (CF₃CH₂): In the target compound, this group increases lipophilicity and metabolic resistance compared to non-fluorinated analogs. Similar effects are observed in trifluoroethyl esters used as acylating agents .

- Trifluoromethyl (CF₃): In compound , CF₃ provides stronger electron-withdrawing effects than CF₃CH₂, reducing basicity of adjacent amines and enhancing membrane permeability .

Pharmacological and Physicochemical Properties

Bioavailability and Solubility

- The carboxylic acid group in the target compound improves water solubility relative to ester derivatives (e.g., ), but the trifluoroethyl group counterbalances this by increasing hydrophobicity.

- Fluorine substituents generally reduce metabolic degradation, as seen in fluorinated drugs like Thiophene fentanyl derivatives (though toxicity data for the target compound remain unstudied) .

Electronic and Steric Effects

- Chlorine at C2 in the target compound directs electrophilic substitution reactions away from the thiophene ring, a feature shared with 3-chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid .

Preparation Methods

Organolithium-Mediated Carboxylation (Patent CN103275061A)

- Starting material: 2-chlorothiophene.

- Step 1: Treatment with n-butyllithium (n-BuLi) at ≤ -30°C to selectively lithiate the 5-position hydrogen.

- Step 2: Introduction of carbon dioxide gas to the lithiated intermediate to form the carboxylate.

- Step 3: Acidification and work-up to isolate 5-chlorothiophene-2-carboxylic acid.

Key reaction conditions and parameters:

| Parameter | Condition/Value |

|---|---|

| Temperature during lithiation | ≤ -30°C |

| Reaction time with n-BuLi | 30 min to 2 hours (preferably 45-60 min) |

| Molar ratio (2-chlorothiophene:n-BuLi) | 1 : 1.05–1.5 (preferably 1:1.1–1.2) |

| Solvent | Tetrahydrofuran (THF) or ether mixture |

| Quenching agent | Water, alcohol, or acid mixture |

| Yield | Approximately 70.8% |

| Purity | >99% |

- High selectivity for 5-position lithiation.

- Avoids over-chlorination and complex mixtures.

- Environmentally friendlier with low waste generation.

- 3.5 kg 2-chlorothiophene dissolved in 24.5 L THF.

- Cooled to below -30°C.

- 13 L of 2.5 M n-BuLi hexane solution added dropwise over 1 hour.

- After stirring, CO₂ introduced.

- Work-up with water, extraction, acidification, filtration, and drying yielded 3.4 kg product with >99% purity.

Alternative Synthetic Approaches and Related Methods

One-Pot Synthesis of 5-Chlorothiophene-2-carboxylic Acid (Patent CN108840854B)

- Chlorination of 2-thiophenecarboxaldehyde to form 5-chloro-2-thiophenecarboxaldehyde intermediate.

- Without isolation, the intermediate is reacted with sodium hydroxide solution under controlled temperature (<30°C).

- Chlorine gas is introduced for further reaction.

- Work-up includes quenching with sodium sulfite, extraction, acidification, filtration, and recrystallization.

- Suitable for industrial scale with reduced waste and cost.

Chlorosulfonylation and Related Functionalization (Patent CN1037511A)

- Preparation of 5-chloro-3-chlorosulfonyl-2-thiophene carboxylates via chlorination in the presence of iron powder.

- Although focused on sulfonyl derivatives, this method illustrates controlled halogenation and functional group introduction on thiophene rings relevant to multi-step syntheses.

Summary Table of Key Preparation Steps for 5-Chlorothiophene-2-carboxylic Acid

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Lithiation | n-Butyllithium, ≤ -30°C, 30–60 min | Selective lithiation at 5-position |

| Carboxylation | CO₂ gas introduction | Formation of carboxylate intermediate |

| Quenching and Work-up | Water or acid, extraction with dichloromethane | Isolation of acid product |

| Purification | Acidification to pH ~2, filtration, drying | Product purity >99%, yield ~70% |

Research Findings and Analysis

- The use of n-butyllithium for regioselective lithiation is a well-established technique for functionalizing thiophene rings, providing high selectivity and yield.

- Temperature control is critical to prevent side reactions and over-lithiation.

- Carbon dioxide as a carboxylation agent is efficient and environmentally benign.

- The trifluoroethyl substituent introduction likely requires a separate step, possibly via nucleophilic substitution or cross-coupling on a suitable intermediate.

- One-pot methods integrating chlorination and carboxylation steps improve industrial feasibility by reducing waste and simplifying operations.

Q & A

Q. What are the key synthetic pathways for preparing 2-Chloro-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid?

The synthesis of thiophene-3-carboxylic acid derivatives often involves the Gewald reaction, a one-pot multicomponent reaction using ethyl cyanoacetate, elemental sulfur, and a ketone or aldehyde. For trifluoroethyl-substituted analogs, the aldehyde precursor (e.g., 2,2,2-trifluoroethylacetaldehyde) can be condensed with ethyl cyanoacetate under basic conditions to form the 2-aminothiophene intermediate. Subsequent saponification of the ester group, followed by chlorination at the 2-position using agents like BTC (bis(trichloromethyl) carbonate), yields the target compound. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to maximize yield .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm the substitution pattern (e.g., trifluoroethyl group at C5 and chlorine at C2). F NMR is essential for verifying the trifluoromethyl group.

- HPLC/MS : Ensures purity (>95%) and validates molecular weight.

- X-ray Crystallography : Resolves crystal structure and confirms regiochemistry, particularly if unexpected steric or electronic effects arise .

Q. How does the chlorine substituent influence reactivity in substitution reactions?

The chlorine at C2 is susceptible to nucleophilic substitution (e.g., with amines or thiols). The electron-withdrawing trifluoroethyl group at C5 enhances the electrophilicity of the thiophene ring, accelerating substitution kinetics. Reagents like KCO in DMF or DMSO at 60–80°C are typical for such reactions. Control experiments (e.g., monitoring by TLC) are recommended to avoid over-substitution .

Advanced Research Questions

Q. How can computational methods predict the impact of the trifluoroethyl group on bioactivity?

Density Functional Theory (DFT) calculations can model the electron-withdrawing effect of the CF group on the thiophene ring’s electrostatic potential, influencing binding affinity. Molecular docking studies (e.g., using AutoDock Vina) compare docking scores of trifluoroethyl vs. methyl or hydrogen analogs to identify optimal substituents for target proteins (e.g., bacterial enzymes). Such analyses guide SAR (Structure-Activity Relationship) optimization .

Q. What strategies resolve contradictions in cytotoxicity data between similar thiophene derivatives?

Discrepancies may arise from differences in cell permeability or metabolic stability. A stepwise approach includes:

- Comparative LogP Measurements : Assess lipophilicity via shake-flask or HPLC methods.

- Metabolite Profiling : Use LC-MS to identify degradation products in cell media.

- Cellular Uptake Assays : Fluorescence tagging (e.g., BODIPY derivatives) quantifies intracellular accumulation. For example, replacing a methyl group with trifluoroethyl may increase hydrophobicity but reduce metabolic stability, requiring balanced optimization .

Q. How can regioselective functionalization be achieved at the C5 position?

Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at low temperatures (-78°C) enables selective functionalization. The carboxylic acid group at C3 acts as a directing group, facilitating the introduction of electrophiles (e.g., trifluoroethyl iodide) at C5. Quenching with NHCl and purification via column chromatography (hexane/EtOAc) isolates the product .

Q. What are the stability considerations for long-term storage of this compound?

The compound is prone to hydrolysis of the carboxylic acid group under humid conditions. Recommended practices:

- Store at -20°C in amber glass vials under inert gas (N or Ar).

- Use desiccants (e.g., silica gel) in storage containers.

- Periodically validate stability via H NMR and HPLC over 6–12 months .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Gewald Reaction | Ethyl cyanoacetate, S, DMF, 80°C | 60–75 | |

| Saponification | NaOH (aq.), EtOH, reflux | 85–90 | |

| Chlorination | BTC, CHCl, 0°C → RT | 70–80 |

Q. Table 2. Comparative Reactivity of Substituents

| Substituent (C5) | Relative Rate of Cl Substitution | LogP |

|---|---|---|

| CFCH | 3.2 (vs. CH) | 2.8 |

| CH | 1.0 (reference) | 1.5 |

| H | 0.7 | 0.9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.